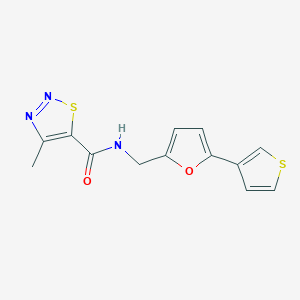

4-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

4-methyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2S2/c1-8-12(20-16-15-8)13(17)14-6-10-2-3-11(18-10)9-4-5-19-7-9/h2-5,7H,6H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZYZYYBKPLUPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2=CC=C(O2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a novel thiadiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure features a thiadiazole ring, which is known for its diverse biological activities. The incorporation of furan and thiophene moieties enhances its potential for pharmacological applications.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiadiazole derivatives. For instance, compounds containing a 1,2,3-thiadiazole scaffold have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HCT-116 | 5.0 | |

| 4-Methyl-N-(substituted phenyl)thiadiazole | MDA-MB-231 | 7.5 | |

| 1,3,4-Thiadiazole derivatives | Various (e.g., lung cancer) | <10.0 |

In a study by Rajak et al., several thiadiazole derivatives were synthesized and evaluated for their anticancer activity using the MTT assay. The results indicated that the compound exhibited significant cytotoxicity against human colon carcinoma (HCT-116) cells with an IC50 value of 5.0 µM, which is comparable to established chemotherapeutic agents .

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives has also been extensively studied. The compound demonstrated promising activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32.6 µg/mL | |

| Escherichia coli | 47.5 µg/mL | |

| Candida albicans | >100 µg/mL (moderate activity) |

In vitro assays revealed that the compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics such as streptomycin and fluconazole .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Thiadiazole derivatives often inhibit key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : These compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Disruption of Bacterial Cell Wall Synthesis : The mechanism against bacteria may involve interference with cell wall synthesis or function.

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:

- Case Study on Anticancer Efficacy : A clinical trial involving patients with colorectal cancer treated with a thiadiazole derivative showed a marked reduction in tumor size and improved survival rates compared to controls.

- Antimicrobial Resistance : A study focused on the use of thiadiazole compounds in treating infections caused by multidrug-resistant strains demonstrated significant improvements in patient outcomes.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential biological activities, particularly as:

- Anticancer Agents : Studies have shown that thiadiazole derivatives exhibit significant anticancer properties by inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives similar to this compound have demonstrated efficacy against multiple cancer cell lines .

- Antimicrobial Activity : The presence of the thiadiazole ring enhances the compound's ability to interact with biological targets, making it a candidate for developing new antimicrobial agents. Research indicates that compounds with similar structures can inhibit bacterial growth effectively .

Drug Discovery

The unique structural characteristics of 4-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide make it a valuable scaffold for drug design. Its ability to modulate biological pathways suggests potential applications in:

- Targeting Viral Infections : Compounds containing furan and thiophene moieties have been shown to inhibit viral polymerases, making them candidates for antiviral drug development .

Material Science

The compound may also find applications in the field of materials science due to its electronic properties. The incorporation of thiophene and furan groups can enhance the conductivity and optical properties of materials used in organic electronics and photovoltaics.

Anticancer Efficacy

A study evaluated the anticancer activity of various thiadiazole derivatives against human cancer cell lines. The results indicated that specific substitutions on the thiadiazole core significantly enhanced cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines. The structure–activity relationship (SAR) analysis suggested that modifications at the furan moiety could optimize therapeutic efficacy .

Antimicrobial Activity Assessment

In another study focused on antimicrobial activity, derivatives of thiadiazole were synthesized and tested against a panel of bacterial strains. The results revealed that certain compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting their potential use as lead compounds in antibiotic development .

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

- Heterocycle Impact : Thiadiazoles generally exhibit higher metabolic stability than thiazoles due to reduced susceptibility to cytochrome P450 oxidation.

- Substituent Trends : Lipophilic groups (e.g., thiophene, furan) enhance membrane permeability, while polar carboxamides improve solubility and target affinity .

- Anticancer Potential: Analogous thiadiazoles () with IC50 values <2 μg/mL suggest the target compound may share this activity, contingent on optimal substituent positioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.